LogP Differentiation Between the 3-Methylbutyl and 3-Methylbutan-2-yl Isomers
The target compound (CAS 1156893-95-6) has a calculated logP of 1.6738, while its immediate structural isomer, (3-methylbutan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine (CAS 1157064-21-5), has a logP of 1.6722 . Although the numerical difference is small, the altered branching introduces a stereogenic center in the isomer, which can lead to divergent three-dimensional molecular shapes and differential protein binding despite similar overall lipophilicity [1]. Both compounds have identical hydrogen-bond donor (1) and acceptor (4) counts.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 1.6738; H_Donors = 1; H_Acceptors = 4; Rotatable_Bonds = 5 |
| Comparator Or Baseline | (3-Methylbutan-2-yl) isomer: logP = 1.6722; H_Donors = 1; H_Acceptors = 4; Rotatable_Bonds = 4 |
| Quantified Difference | ΔlogP = 0.0016; target has 1 additional rotatable bond; isomer contains a stereogenic center |
| Conditions | Predicted logP using vendor-reported computational chemistry data |
Why This Matters
The extra rotatable bond in the target may afford greater conformational flexibility for target engagement, while the absence of a stereogenic center simplifies synthesis and avoids chiral separation costs in procurement.
- [1] Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 2021, 11(12), 5742. Discusses impact of substituent branching on biological activity in 1,2,3-thiadiazole series. View Source
